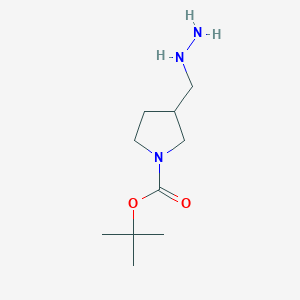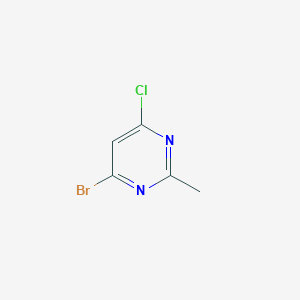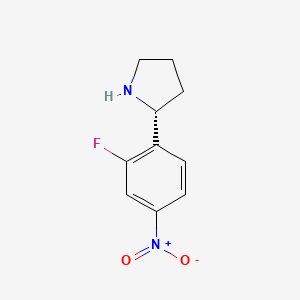
(R)-2-(2-Fluoro-4-nitrophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 2-fluoro-4-nitrobenzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of ®-2-(2-Fluoro-4-aminophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Oxidation: Formation of lactams or other oxidized products.
科学的研究の応用
®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- ®-2-(2-Fluoro-4-aminophenyl)pyrrolidine
- ®-2-(2-Chloro-4-nitrophenyl)pyrrolidine
- ®-2-(2-Fluoro-4-methylphenyl)pyrrolidine
Uniqueness
®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions in biological systems.
特性
分子式 |
C10H11FN2O2 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC名 |
(2R)-2-(2-fluoro-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O2/c11-9-6-7(13(14)15)3-4-8(9)10-2-1-5-12-10/h3-4,6,10,12H,1-2,5H2/t10-/m1/s1 |
InChIキー |
YLTFLLMMTIBAJO-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
正規SMILES |
C1CC(NC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)

![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
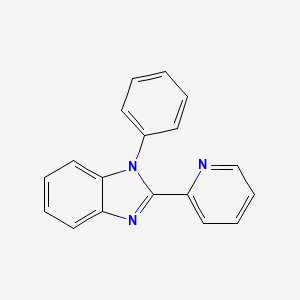
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)
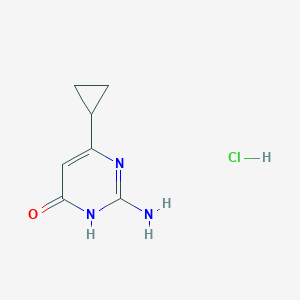
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
